1-(Sulfinoamino)dodecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Sulfinoamino)dodecane is a chemical compound characterized by the presence of a sulfinoamino group attached to a dodecane chain. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Sulfinoamino)dodecane can be synthesized through the photochemical sulfochlorination of n-dodecane using sulfuryl chloride under visible light. The resulting n-dodecanesulfonyl chlorides are then transformed into this compound through a reaction with ammonia .
Industrial Production Methods: The industrial production of this compound typically involves large-scale sulfochlorination processes followed by purification steps to isolate the desired product. The use of ammonia gas under controlled pressure conditions is common in these processes .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Sulfinoamino)dodecane undergoes various chemical reactions, including:
Oxidation: The sulfinoamino group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfinoamino group to amines.
Substitution: The compound can participate in substitution reactions where the sulfinoamino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but typically involve nucleophilic reagents.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted dodecane derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Sulfinoamino)dodecane has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical formulations.
Biology: Employed in studies involving cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of detergents and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of 1-(Sulfinoamino)dodecane involves its interaction with cell membranes, where it can alter membrane permeability and fluidity. This is primarily due to its surfactant properties, which allow it to integrate into lipid bilayers and disrupt their structure .
Vergleich Mit ähnlichen Verbindungen
Dodecane: A simple alkane with similar chain length but lacking the sulfinoamino group.
Dodecanol: An alcohol derivative with a hydroxyl group instead of a sulfinoamino group.
Dodecane-1-sulfonic acid: A sulfonic acid derivative with a sulfonic acid group instead of a sulfinoamino group.
Uniqueness: 1-(Sulfinoamino)dodecane is unique due to its combination of a long alkyl chain and a sulfinoamino group, which imparts both hydrophobic and hydrophilic properties. This dual nature makes it particularly effective as a surfactant and useful in a variety of applications .
Eigenschaften
Molekularformel |
C12H27NO2S |
---|---|
Molekulargewicht |
249.42 g/mol |
IUPAC-Name |
1-(sulfinoamino)dodecane |
InChI |
InChI=1S/C12H27NO2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(14)15/h13H,2-12H2,1H3,(H,14,15) |
InChI-Schlüssel |
DVMOOMUBCZHSBG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCNS(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.